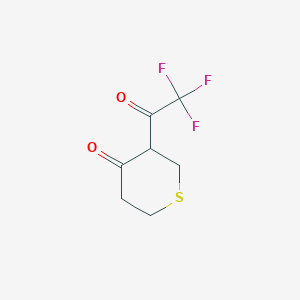
3-(Trifluoroacetyl)tetrahydrothiopyran-4-one
説明
Synthesis Analysis
Intramolecular Dieckmann Condensation
The most common method for synthesizing tetrahydro-4H-thiopyran-4-ones involves intramolecular Dieckmann condensation. Starting from 3,3’-thiodipropanoates, this process occurs in the presence of NaOMe, NaH, or other bases. The intermediates formed during this route are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which undergo hydrolysis and decarboxylation by heating in 10–15% H2SO4. The initial 3,3’-thiodipropanoates can be obtained from 3,3’-thiodipropionic acid or through a reaction of methyl acrylate with sodium hydrosulfide. Additionally, alkylation (arylation, alkenylation) of tetrahydrothiopyrans at the C-3 atom can be performed using corresponding halides in the presence of NaH. Deallyloxycarbonylation can also be achieved using Pd(PPh3)4 in the presence of morpholine .
Addition of Hydrogen Sulfide Derivatives to Divinyl Ketones
Another effective method involves double addition of hydrogen sulfide, hydrosulfide, or sodium sulfide to divinyl ketones. The reactions of divinyl ketones with Na2S in tert-butyl methyl ether medium, in the presence of tricaprylmethylammonium chloride (Aliquat 336) and potassium hydrogen phosphate, result in stereoselective formation of (2R,6S)-2,6-diaryltetrahydro-4H-thiopyran-4-ones. A cyclization using NaSH in carbonate buffer solution (pH 8.9) leads to the formation of (2S,6S)-2,6-diaryl derivatives with high diastereoselectivity .
Molecular Structure Analysis
The molecular structure of 3-(Trifluoroacetyl)tetrahydrothiopyran-4-one consists of a tetrahydrothiopyran ring with a trifluoroacetyl group attached. The trifluoroacetyl moiety contributes to its reactivity and properties. The 3D structure can be visualized using molecular modeling tools .
Physical and Chemical Properties Analysis
科学的研究の応用
Synthesis Applications
3-(Trifluoroacetyl)tetrahydrothiopyran-4-one is utilized in various synthesis applications, demonstrating its versatility in chemical reactions. Yadav et al. (2009) detailed a three-component coupling procedure to produce 4-arylthiotetrahydropyrans with all cis-selectivity, indicating the compound's utility in introducing thiol groups on a tetrahydropyran ring. Similarly, Shaabani et al. (2005) noted that 1,1,3,3-N,N,N′,N′-Tetramethylguanidinium trifluoroacetate, an ionic liquid, efficiently promotes the one-pot synthesis of pyran annulated heterocyclic systems, emphasizing the compound's role in facilitating efficient and rapid synthesis procedures. Lin et al. (2016) described how the trifluoroacetic acid adduct of a tetranuclear zinc cluster catalyzes per-O-acetylation and de-O-acetylation of carbohydrates, showcasing the compound's dual-purpose catalytic ability. These studies collectively highlight the compound's significant role in facilitating complex synthesis reactions and its catalytic properties in different chemical processes (Yadav et al., 2009, Shaabani et al., 2005, Lin et al., 2016).
Cyclization and Cycloaddition Reactions
The compound is actively involved in cyclization and cycloaddition reactions. Sosnovskikh et al. (2007) demonstrated that 3-(Trifluoroacetyl)chromones undergo heterodiene cycloaddition, producing novel fused pyrans with high stereoselectivity. Hart and Bennett (2003) reported that trifluoroacetic acid efficiently catalyzes Prins cyclizations of enol ethers to form tetrahydropyrans. These studies emphasize the compound's pivotal role in promoting cyclization reactions, contributing to the synthesis of complex heterocyclic structures with high stereoselectivity and efficiency (Sosnovskikh et al., 2007, Hart & Bennett, 2003).
Functionalized Compound Synthesis
The compound also aids in the synthesis of functionalized compounds. For instance, Mamat et al. (2008) highlighted the synthesis of functionalized 3-(trifluoromethyl)phenols through formal [3+3] cyclization, resulting in new functionalized dihydropyrans. This underlines the compound's crucial role in the synthesis of functionalized materials, contributing to the diversification of chemical libraries and the potential development of novel compounds (Mamat et al., 2008).
特性
IUPAC Name |
3-(2,2,2-trifluoroacetyl)thian-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2S/c8-7(9,10)6(12)4-3-13-2-1-5(4)11/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFIQOLOLYNACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(C1=O)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664352 | |
| Record name | 3-(Trifluoroacetyl)thian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2064-82-6 | |
| Record name | 3-(Trifluoroacetyl)thian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


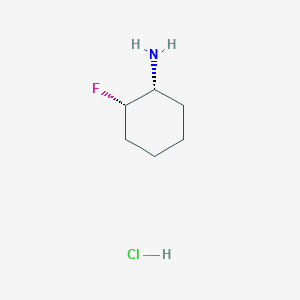

![{2-[3-(2-Aminoethyl)phenyl]phenyl}methanol](/img/structure/B3114977.png)

![[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B3114998.png)



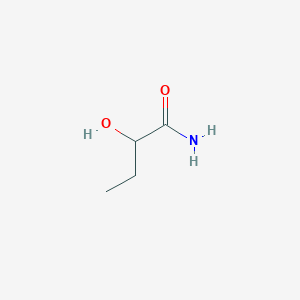
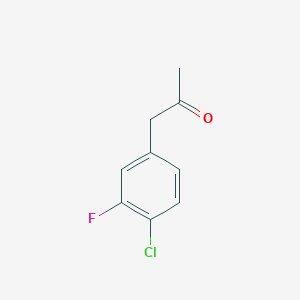
![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115048.png)
![1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3115054.png)
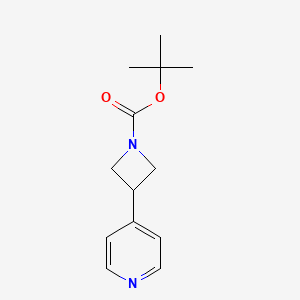
![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B3115068.png)
